molecular formula C8H7NO3 B3022676 Methyl 6-formyl-2-pyridinecarboxylate CAS No. 69950-65-8

Methyl 6-formyl-2-pyridinecarboxylate

Cat. No. B3022676
Key on ui cas rn: 69950-65-8
M. Wt: 165.15 g/mol
InChI Key: CERBENZCBVYKEF-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

To a solution of 2M oxalyl chloride/dichloromethane (236 mL, 462 mmol) in dichloromethane (800 mL) at −45° C. was slowly added dimethylsulfoxide (48.4 mL, 682 mmol) keeping temperature below −45° C. The mixture was stirred for 30 minutes at −45° C. after the addition, and a solution of the product of Example 50-1 (46 g, 276 mmol) in dichloromethane (160 mL) was added dropwise, stirred for 30 minutes at −45° C., treated with triethylamine (175 mL, 1256 mmol), stirred for 15 minutes at −45° C., removed dry ice bath, stirred at −40 to −50 C for 30 minutes, and quenched with pH 7 phosphate buffer solution (250 mL). The organic layer was separated and concentrated. This residue was heated to dissolve in ethyl acetate (100 mL), cooled to room temperature, stirred at room temperature for 1-2 hours and 1 hour at 0° C. The resulting precipitate was filtered and washed with cold ethyl acetate (100 mL) to give the title compound (30 g, 69%). 1H NMR (CDCl3) δ ppm 4.07 (s, 3 H), 8.05 (m, 1 H), 8.16 (m, 1 H), 8.36 (m, 1 H), 10.18 (d, 1 H).
Name
oxalyl chloride dichloromethane
Quantity
236 mL
Type
reactant
Reaction Step One
Quantity
48.4 mL
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.ClCCl.CS(C)=O.[OH:14][CH2:15][C:16]1[N:21]=[C:20]([C:22]([O:24][CH3:25])=[O:23])[CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C>ClCCl>[CH:15]([C:16]1[N:21]=[C:20]([C:22]([O:24][CH3:25])=[O:23])[CH:19]=[CH:18][CH:17]=1)=[O:14] |f:0.1|

Inputs

Step One
Name
oxalyl chloride dichloromethane
Quantity
236 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl.ClCCl
Step Two
Name
Quantity
48.4 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(=O)OC
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at −45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −45° C.
CUSTOM
Type
CUSTOM
Details
temperature below −45° C
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at −45° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 15 minutes at −45° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
removed dry ice bath
STIRRING
Type
STIRRING
Details
stirred at −40 to −50 C for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with pH 7 phosphate buffer solution (250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
This residue was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve in ethyl acetate (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1-2 hours and 1 hour at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cold ethyl acetate (100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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